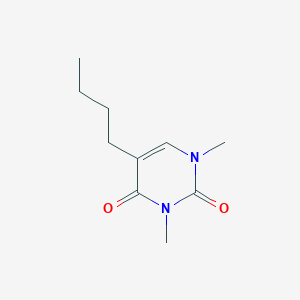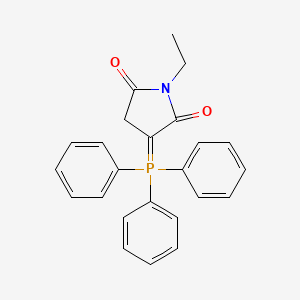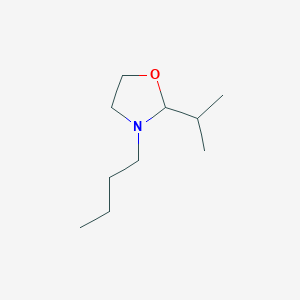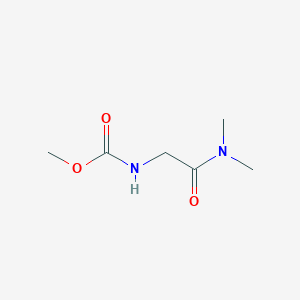
Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate, often involves the use of commercially available anilines. A common method includes palladium-catalyzed intramolecular oxidative coupling, which can be optimized using microwave irradiation to achieve high yields and regioselectivity . Another method involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods: Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of microwave-assisted synthesis and palladium-catalyzed reactions are examples of techniques that can be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound is used in the study of hypoxia-selective cytotoxicity of indolequinone antitumor agents.
Ethyl 2-methylindole-3-carboxylate: This compound is used as a reactant for the preparation of antimicrobial agents.
Uniqueness: Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its hydroxyl group at the 7-position and methyl group at the 3-position differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct chemical properties .
Propiedades
Número CAS |
84639-15-6 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-7(2)8-5-4-6-9(14)11(8)13-10/h4-6,13-14H,3H2,1-2H3 |
Clave InChI |
OCPCAWUXXQBUAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)

![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)


![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)



